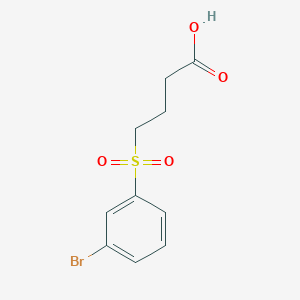
4-(3-Bromobenzenesulfonyl)butanoic acid
Vue d'ensemble
Description
4-(3-Bromobenzenesulfonyl)butanoic acid is a chemical compound with the molecular formula C10H11BrO4S . It has a molecular weight of 307.16 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(3-bromophenyl)sulfonyl]butanoic acid . The InChI code is 1S/C10H11BrO4S/c11-8-3-1-4-9(7-8)16(14,15)6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) .Physical And Chemical Properties Analysis
4-(3-Bromobenzenesulfonyl)butanoic acid is a powder at room temperature .Applications De Recherche Scientifique
Synthesis of Key Intermediates
4-(3-Bromobenzenesulfonyl)butanoic acid and its derivatives are used in the synthesis of key intermediates for various compounds. For example, a study by Mu et al. (2011) discusses the synthesis of a key intermediate of Coenzyme Q10, highlighting the use of similar sulfonyl compounds in assembling complex molecules required in pharmaceutical synthesis (Mu et al., 2011).
Catalysis in Desulfurization Processes
Compounds with sulfonyl groups play a significant role in catalytic processes, such as the desulfurization of diesel fuel. Gao et al. (2010) explored the use of Brønsted acidic ionic liquids in oxidative desulfurization, demonstrating the potential of sulfonyl-containing compounds in enhancing catalytic efficiency (Gao et al., 2010).
Material Science and Nanotechnology
In the field of material science and nanotechnology, sulfonyl derivatives are investigated for their applications in creating functional materials. Ali et al. (2012) described the use of a photolabile protecting group, similar to the 4-(3-Bromobenzenesulfonyl)butanoic acid structure, for optical gating of synthetic ion channels, showcasing the integration of such compounds in the development of advanced materials with potential applications in controlled release and sensing technologies (Ali et al., 2012).
Fermentative Production and Recovery of Biofuels
Sulfonyl compounds are also relevant in the biotechnological production and recovery of biofuels. Research by Lee et al. (2008) on fermentative butanol production by clostridia highlights the broader context in which derivatives of 4-(3-Bromobenzenesulfonyl)butanoic acid might find application, particularly in optimizing production processes and recovery methods for bio-based chemicals and fuels (Lee et al., 2008).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for safe handling .
Propriétés
IUPAC Name |
4-(3-bromophenyl)sulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c11-8-3-1-4-9(7-8)16(14,15)6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUVYPJQUWYTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromobenzenesulfonyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate](/img/structure/B1529238.png)
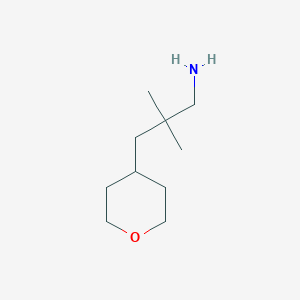

![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)

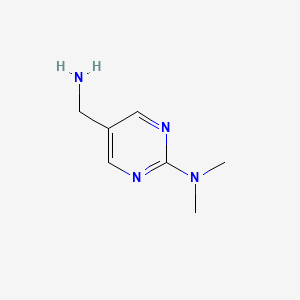
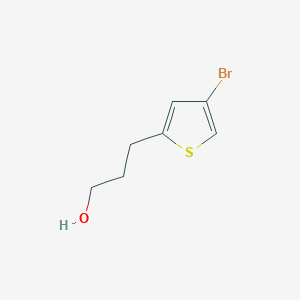

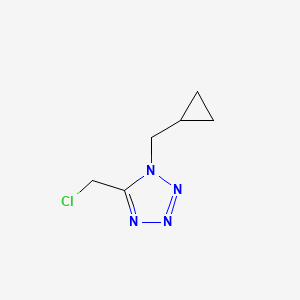
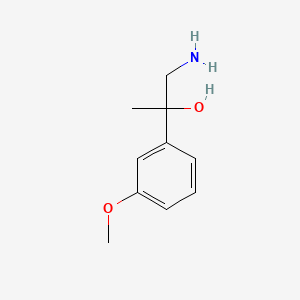
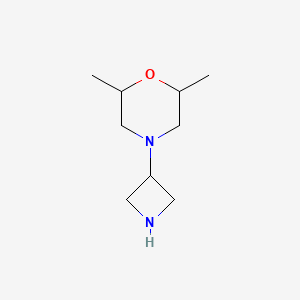
![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)
